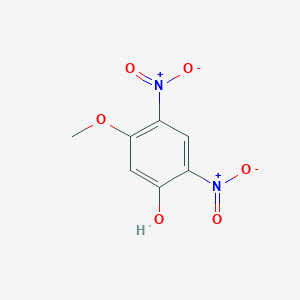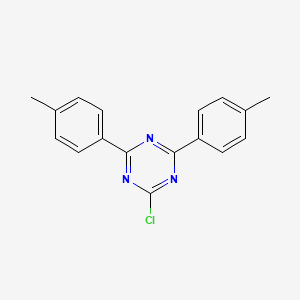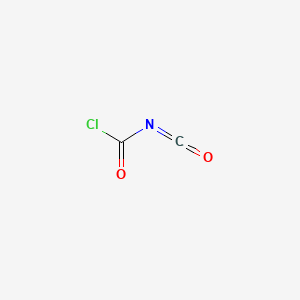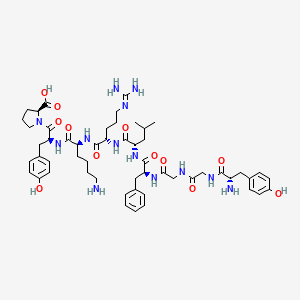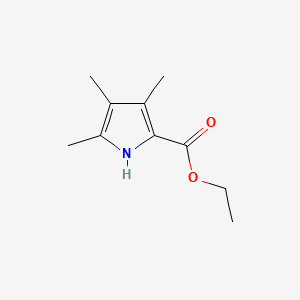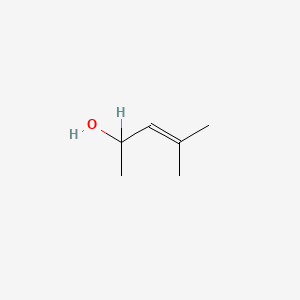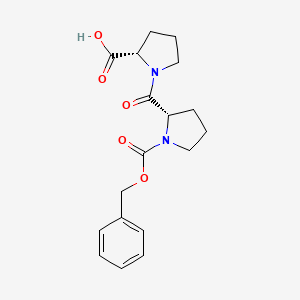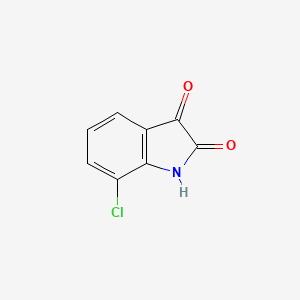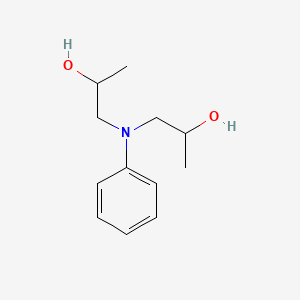
N,N-Bis(2-hydroxypropyl)aniline
Vue d'ensemble
Description
“N,N-Bis(2-hydroxypropyl)aniline” is a chemical compound with the molecular formula C12H19NO2 . It is also known by other names such as “Anilinodi-2-propanol” and "1,1’- (Phenylimino)di-2-propanol" .
Synthesis Analysis
The synthesis of “this compound” involves aniline as the raw material. The process involves heating to the appropriate temperature rapidly, adding a calculated amount of propylene oxide within a specified time by continuous feeding, and raising the temperature to the reaction temperature. The reaction continues until the pressure turns to zero under constant temperature, and “this compound” is achieved after cooling .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C12H19NO2 .
Chemical Reactions Analysis
“this compound” is used as a reagent for the synthesis of bis(2-hydroxypropyl)oxirane, which is used in the production of polyurethane foams .
Physical And Chemical Properties Analysis
“this compound” is a liquid at 20°C . . The compound has a molecular weight of 209.29 .
Applications De Recherche Scientifique
C12H19NO2 C_{12}H_{19}NO_{2} C12H19NO2
, a une variété d'applications dans différents domaines de la science.Médecine
Dans le domaine médical, N,N-Bis(2-hydroxypropyl)aniline est principalement utilisé à des fins de recherche et de développement . Il n'est pas destiné à un usage médical, domestique ou autre. Son rôle dans la recherche médicale peut impliquer la synthèse de nouveaux composés ou comme réactif dans le développement de produits pharmaceutiques.
Applications industrielles
Sur le plan industriel, ce composé sert d'intermédiaire chimique dans la synthèse de divers matériaux . Il peut être utilisé dans la production de polyuréthane, qui est un composant des mousses, des revêtements et des élastomères. La méthode de synthèse de ce composé implique l'aniline et l'oxyde de propylène à des températures élevées, ce qui est crucial pour la création de l'uréthane et l'amélioration des extenseurs de chaîne .
Sciences de l'environnement
En sciences de l'environnement, les applications de This compound ne sont pas spécifiées directement. Cependant, des composés comme celui-ci peuvent être utilisés dans l'étude des polluants environnementaux et de leur dégradation, ou dans le développement de matériaux plus respectueux de l'environnement .
Science des matériaux
This compound: est pertinent en science des matériaux pour son utilisation dans la création d'extenseurs de chaîne pour les matériaux polyuréthanes . Ces extenseurs jouent un rôle important dans l'amélioration des propriétés mécaniques du polyuréthane, le rendant adapté à une large gamme d'applications, des pièces automobiles aux matériaux isolants.
Chimie analytique
En chimie analytique, This compound peut être utilisé comme étalon ou réactif en analyse chromatographique et en spectrométrie de masse . Sa forme liquide claire et ses niveaux de pureté (supérieurs à 85 % comme déterminé par CG) le rendent adapté à des travaux analytiques précis.
Biochimie
Les applications biochimiques de This compound comprennent son utilisation comme matière première pour la synthèse d'extenseurs de chaîne qui sont bénéfiques dans la production de polyuréthane, qui peut être utilisé dans divers dispositifs et matériaux biomédicaux . La capacité du composé à réagir avec l'oxyde de propylène pour former des dérivés est particulièrement précieuse dans la création de polymères aux caractéristiques spécifiques.
Mécanisme D'action
Mode of Action
The specific interactions between N,N-Bis(2-hydroxypropyl)aniline and its targets are currently unknown . More detailed studies are needed to elucidate the mode of action of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity.
Safety and Hazards
Propriétés
IUPAC Name |
1-[N-(2-hydroxypropyl)anilino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(14)8-13(9-11(2)15)12-6-4-3-5-7-12/h3-7,10-11,14-15H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOMNQCOHKHUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(C)O)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863096 | |
| Record name | 2-Propanol, 1,1'-(phenylimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid with an amine odor; [Dow Chemical MSDS] | |
| Record name | 1,1'-(Phenylimino)bis-2-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15758 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3077-13-2 | |
| Record name | 1,1′-(Phenylimino)bis[2-propanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3077-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1,1'-(phenylimino)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Bis(2-hydroxypropyl)aniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,1'-(phenylimino)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1,1'-(phenylimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-phenyliminodipropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




